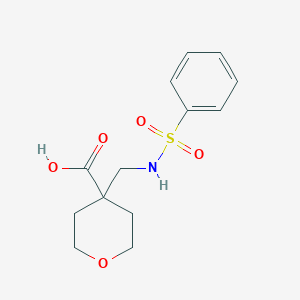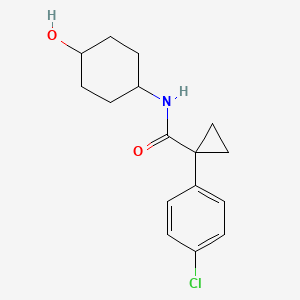![molecular formula C13H13F2NO4 B6646995 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646995.png)
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is a small molecule inhibitor of the enzyme ornithine decarboxylase (ODC). DFMO is a potent and specific inhibitor of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration.
Mécanisme D'action
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid exerts its pharmacological effects through the inhibition of ODC, which is the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid inhibits ODC by irreversibly binding to the enzyme's active site, thereby preventing the conversion of ornithine to putrescine.
Biochemical and Physiological Effects
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's inhibition of ODC leads to a reduction in polyamine levels, which has several biochemical and physiological effects. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several advantages as a research tool. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is a potent and specific inhibitor of ODC, and its effects on polyamine metabolism are well-characterized. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been extensively studied in animal models and has shown promising results in various diseases. However, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid also has some limitations as a research tool. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's irreversible inhibition of ODC makes it difficult to study the enzyme's kinetics and regulation. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's effects on other enzymes involved in polyamine metabolism are not well-understood.
Orientations Futures
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several potential future directions for research. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's potential therapeutic applications in cancer, inflammation, and neurodegeneration warrant further investigation. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's effects on other enzymes involved in polyamine metabolism should be further studied to better understand the enzyme's regulation and kinetics. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's potential as a research tool in polyamine metabolism and its role in various diseases should also be further explored.
Méthodes De Synthèse
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is synthesized by the reaction of 2-(difluoromethoxy)benzoyl chloride with methyl cyclopropane carboxylate in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[[[2-(difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-12(15)20-9-4-2-1-3-8(9)10(17)16-7-13(5-6-13)11(18)19/h1-4,12H,5-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFGVMAOVVEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)

![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646967.png)
![1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646972.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)
![1-[[[2-(3,4-Dichlorophenoxy)acetyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647013.png)
![1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647020.png)
![1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)